7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a derivative of chromone and piperazine and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has been shown to act as a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the metabolism of dopamine. By inhibiting MAO-B, 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one can increase the levels of dopamine in the brain, which has been shown to have therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
In addition to its effects on dopamine metabolism, 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has been shown to have a range of other biochemical and physiological effects. These include effects on the immune system, oxidative stress, and inflammation.
Advantages and Limitations for Lab Experiments
7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has several advantages as a research tool, including its specificity for MAO-B and its ability to increase dopamine levels in the brain. However, 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one also has several limitations, including its potential toxicity and the need for careful dosing.
Future Directions
There are several potential future directions for research on 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one. These include further studies of its effects on dopamine metabolism and its potential applications in the treatment of other neurological disorders. Additionally, research on the development of new MAO-B inhibitors based on the structure of 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one may lead to the discovery of new therapeutic agents.
Synthesis Methods
7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one can be synthesized using a variety of methods, including the reaction of 4-(2-methylphenyl)piperazine with 2H-chromen-2-one in the presence of a sulfonyl chloride. The resulting compound can then be purified using chromatography techniques.
Scientific Research Applications
7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has been studied for its potential applications in a range of scientific disciplines, including neuroscience, pharmacology, and medicinal chemistry. In particular, 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
7-[4-(2-methylphenyl)piperazin-1-yl]sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-15-4-2-3-5-18(15)21-10-12-22(13-11-21)27(24,25)17-8-6-16-7-9-20(23)26-19(16)14-17/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRWLPGIJVAMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=CC(=O)O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.